molecular formula C17H27NO2 B3855841 1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}piperidine

1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}piperidine

Cat. No.: B3855841
M. Wt: 277.4 g/mol
InChI Key: ZHMRICDOPIOJCB-UHFFFAOYSA-N
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Description

The compound “1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is an ethyl group (two carbon atoms), which is further attached to an ether group (an oxygen atom connected to two carbon atoms). This ether group is connected to a phenoxy group, which is a benzene ring (a six-membered ring of carbon atoms) with one oxygen atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The piperidine ring would likely contribute to the rigidity of the molecule, while the ether and phenoxy groups could potentially participate in hydrogen bonding or other intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and phenoxy groups could increase its polarity compared to a simple hydrocarbon, potentially affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific information or research on this compound, it’s not possible to provide a detailed analysis of its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

Properties

IUPAC Name

1-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-15-12-16(2)14-17(13-15)20-11-10-19-9-8-18-6-4-3-5-7-18/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMRICDOPIOJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCOCCN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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